2-Naphthyl propiolate
Overview
Description
2-Naphthyl propiolate is an organic compound with the formula C13H12O2 and a molecular weight of 200.2332 . It is also known by other names such as 2-Naphthalenol and propanoate .
Molecular Structure Analysis
The molecular structure of 2-Naphthyl propiolate consists of a naphthalene ring attached to a propionate group . The electron-rich aromatic framework of 2-naphthol, a similar compound, allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
While specific chemical reactions involving 2-Naphthyl propiolate are not available, it’s worth noting that related compounds like Ethyl propiolate have been used as reagents in various chemical reactions .Physical And Chemical Properties Analysis
2-Naphthyl propiolate is a solid substance with a molecular weight of 200.2332 . Its empirical formula is C13H8O2 .Scientific Research Applications
Chemical Reactions and Metabolism 2-Naphthyl derivatives, such as 2-amino-1-naphthol and its metabolites, demonstrate the ability to undergo various chemical reactions. These compounds can react with thiols, forming derivatives like S-(2-amino-1-naphthyl), which indicates their potential involvement in biochemical pathways and possibly in metabolism-related studies (Manson, 1972).
Chemical Properties and Behavior A study on the pKa values of 1-(8-substituted naphthyl) propiolic acids, which includes 2-naphthyl propiolate derivatives, shows an interesting reversal of normal substituent effects. This kind of research sheds light on the unique chemical behaviors of these compounds, which could be significant in developing novel chemical syntheses or understanding molecular interactions (Bowden & Hojatti, 1982).
Synthesis of Complex Molecules 2-Naphthyl propiolate derivatives are used in the synthesis of complex organic molecules. For example, their reaction with various enamines in the presence of NaOH can lead to the formation of naphthyridones and quinolines, which are significant in pharmaceutical and chemical research (Savarin, Murry, & Dormer, 2002).
Reactions with Phenols and Aldehydes When reacted with phenols like 1-naphthol and 2-naphthol, compounds like tert-butyl propiolate can lead to the formation of alkyl 2-arylacrylates and alkyl 3-aryloxypropenoates. Such reactions are crucial in organic synthesis and the development of new compounds (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).
Environmental Impact and Biodegradation The environmental fate of related compounds like naproxen, which has a 2-naphthyl propionic acid structure, in agricultural soils and their biodegradation patterns are significant for assessing the ecological impact of such chemicals. This knowledge is crucial for environmental protection and pollution management strategies (Topp, Hendel, Lapen, & Chapman, 2008).
Application in Chemical Synthesis Compounds with propargylamine moiety, derived from reactions involving methyl propiolate and related to 2-naphthyl propiolate, are used as precursors in synthesizing various nitrogen-containing heterocycles. This has implications in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry (Golubenkova, Golantsov, & Voskressensky, 2020).
Advanced Organic Synthesis Techniques The reaction of 1- and 2-naphthols with thiols in the presence of trifluoromethanesulfonic acid to form naphthyl alkyl and aryl sulfides is another example of how 2-naphthyl derivatives are used in sophisticated organic synthesis processes (Nakazawa, Hirose, & Itabashi, 1989).
Pharmaceutical Synthesis Synthesis methods for compounds like 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory drug naproxen, highlight the pharmaceutical relevance of 2-naphthyl propiolate derivatives. This showcases their importance in the development and production of therapeutic agents (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Safety And Hazards
Future Directions
The use of 2-Naphthol, a similar compound, in the synthesis of diverse biologically relevant heterocycles suggests potential future directions for 2-Naphthyl propiolate . Researchers are encouraged to design new multicomponent strategies complying with Green Chemistry principles for the further exploitation of 2-Naphthol .
properties
IUPAC Name |
naphthalen-2-yl prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECZRYIRALULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746400 | |
Record name | Naphthalen-2-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl propiolate | |
CAS RN |
91805-17-3 | |
Record name | Naphthalen-2-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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